3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide
描述
3,3-Dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is a synthetic compound featuring a dibenzo[b,f][1,4]oxazepine core, substituted with a methyl group at position 8 and a 3,3-dimethylbutanamide moiety at position 2 (Figure 1). The compound’s structural uniqueness lies in its aliphatic 3,3-dimethylbutanamide side chain, which contrasts with aromatic substituents commonly observed in analogs .
属性
IUPAC Name |
3,3-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-12-5-7-17-15(9-12)22-19(24)14-10-13(6-8-16(14)25-17)21-18(23)11-20(2,3)4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPXIKRKJBXZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(C)(C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
3,3-Dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular structure of this compound includes several functional groups that contribute to its biological activity:
- Dibenzo[b,f][1,4]oxazepine Core : This bicyclic structure is linked to various pharmacological effects.
- Functional Groups : The presence of a methyl group and an oxo group enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 305.35 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that dibenzo compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Antitumor Activity
A study conducted on structurally related compounds demonstrated their efficacy against human cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar dibenzo derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess significant antimicrobial activity.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 500 μg/mL |
| Escherichia coli | 750 μg/mL |
| Candida albicans | 1000 μg/mL |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Interaction with Cellular Targets : Its structural features allow it to interact with various cellular receptors and proteins, potentially leading to altered signaling pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For example:
- Synthesis Techniques : Multi-step organic synthesis methods have been employed to create derivatives of dibenzo compounds with enhanced biological profiles.
- Pharmacological Screening : In vivo studies have been initiated to assess the therapeutic potential of these compounds in animal models.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.
- Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and efficacy in humans.
相似化合物的比较
Core Heterocycle Variations
The dibenzo[b,f][1,4]oxazepine core distinguishes the target compound from analogs with sulfur-containing dibenzo[b,f][1,4]thiazepine cores. For example:
- Dibenzo[b,f][1,4]thiazepine derivatives (e.g., compounds 47–49 in ) replace the oxygen atom in the seven-membered ring with sulfur. This substitution alters electronic properties (e.g., increased lipophilicity) and may influence receptor binding or metabolic stability .
- Oxidation state : Some thiazepine analogs are synthesized as 5-oxides or 5,5-dioxides (e.g., compound 10b in ), which introduce polar sulfoxide/sulfone groups that enhance solubility but reduce membrane permeability .
Substituents on the Oxazepine/Thiazepine Ring
- Position 8 substitution : The target compound’s 8-methyl group is shared with sulfonamide analogs (e.g., 4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide in ). In contrast, ethyl or propyl groups at position 10 (e.g., compound 8a–8g in ) introduce bulkier alkyl chains that may sterically hinder target interactions .
Amide Side Chain Modifications
The 3,3-dimethylbutanamide group is a key differentiating feature:
- Aromatic amides : Most analogs feature aromatic amides (e.g., trifluoromethylbenzamide in or phenylacetamide in ). These groups engage in π-π stacking or hydrogen bonding with targets but may reduce metabolic stability due to electron-withdrawing substituents (e.g., CF3 in ) .
- Aliphatic amides : The target’s aliphatic 3,3-dimethylbutanamide offers flexibility and increased lipophilicity compared to rigid aromatic amides. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Sulfonamides : Compounds like those in replace the amide with a sulfonamide group, introducing stronger hydrogen-bond acceptors and altering pharmacokinetic profiles .
Structural and Functional Implications
Table 1. Key Structural Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
